molecular formula C12H9BrO4 B1219299 Ethyl 6-bromo-3-coumarincarboxylate CAS No. 2199-90-8

Ethyl 6-bromo-3-coumarincarboxylate

Katalognummer: B1219299
CAS-Nummer: 2199-90-8
Molekulargewicht: 297.10 g/mol
InChI-Schlüssel: RXGDNKCWEKUYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 2199-90-8) is a brominated coumarin derivative with the molecular formula C₁₂H₉BrO₄ and a molecular weight of 297.10 g/mol. It is characterized by a 2H-chromene (coumarin) backbone substituted with a bromine atom at position 6, a ketone group at position 2, and an ethyl ester moiety at position 3. The compound exhibits a melting point of 168–172°C, a boiling point of 426.4±45.0°C, and a density of 1.6±0.1 g/cm³ . Its synthesis typically involves the condensation of 5-bromosalicylaldehyde with diethyl malonate under acidic conditions, yielding up to 88% efficiency . The bromine substituent enhances its utility as a synthetic intermediate in cross-coupling reactions and contributes to its biological activity, particularly in lipoxygenase inhibition .

Eigenschaften

IUPAC Name

ethyl 6-bromo-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDNKCWEKUYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351124
Record name ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-90-8
Record name ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Key parameters include:

  • Catalysts : Piperidine, acetic acid, or Lewis acids (e.g., FeCl₃).

  • Solvents : Ethanol, toluene, or solvent-free conditions under microwave irradiation.

  • Temperature : Reflux (80–100°C) or room temperature for prolonged reactions.

A study by Volmajer et al. (2005) achieved a 22% yield after 24 hours using piperidine in ethanol. Optimizations with FeCl₃ at 80°C improved yields to 70–95%. Microwave-assisted methods reduced reaction times to 10–15 minutes with yields exceeding 90%.

Table 1: Cyclocondensation Method Comparison

CatalystSolventTemperatureTimeYieldSource
PiperidineEthanolReflux24 h22%
FeCl₃Ethanol80°C4 h95%
MicrowaveSolvent-free150°C15 min93%

Bromination of Preformed Coumarins

Direct bromination of ethyl 2-oxo-2H-chromene-3-carboxylate offers a modular route. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with regioselectivity controlled by electronic effects.

Bromination Protocols

  • Br₂ in Acetic Acid : Reacts at 0–5°C to minimize side products. Yields reach 75–85%.

  • NBS in DMF : Enables safer handling and higher selectivity (90% yield).

Industrial-scale production employs continuous flow reactors to enhance safety and scalability.

Table 2: Bromination Efficiency

Brominating AgentSolventTemperatureYieldPurity
Br₂Acetic Acid0–5°C85%98%
NBSDMF25°C90%99%

Microwave- and Ultrasound-Assisted Synthesis

Green chemistry approaches using microwave or ultrasound irradiation significantly improve reaction efficiency. A 2020 review highlighted microwave methods achieving 93% yields in 15 minutes via solvent-free conditions. Ultrasound-assisted reactions in ethanol (45°C, 1 hour) provided 88–93% yields.

Characterization and Quality Control

Synthetic products are validated using:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm), ester groups (δ 4.3–4.5 ppm), and lactone carbonyl (δ 160–170 ppm).

  • X-ray Crystallography : Confirms planarity of the chromene ring and Br···O interactions (3.2 Å).

  • HPLC : Purity >98% with C18 columns and methanol/water mobile phases.

Industrial Production and Optimization

Large-scale synthesis prioritizes:

  • Cost Efficiency : Using NBS over Br₂ reduces hazardous waste.

  • Automation : Continuous flow systems enhance reproducibility.

  • Purification : Recrystallization from ethanol/water (7:3 v/v) ensures high purity.

Challenges and Mitigation Strategies

Common issues include:

  • Debromination : Avoided by using mild brominating agents (NBS) and low temperatures.

  • Ester Hydrolysis : Anhydrous conditions and molecular sieves preserve ester functionality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation to form quinones or reduction to yield dihydro derivatives.

These reactions highlight its versatility as a building block for more complex organic molecules .

The compound has garnered attention for its potential biological activities, particularly in the following areas:

Antimicrobial Activity
Research indicates that ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits significant antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Notes
Staphylococcus aureus0.22Significant inhibition observed
Escherichia coli0.25Comparable efficacy to standards
Candida albicans0.30Effective against fungal infections

The compound also inhibits biofilm formation, which is crucial in chronic infections .

Anticancer Activity
Several studies have explored the anticancer potential of this compound, demonstrating its ability to induce apoptosis in various cancer cell lines.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Caspase activation
A549 (Lung Cancer)10Cell cycle arrest

These findings suggest that ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate could be a lead compound for developing new anticancer agents .

Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-alpha and IL-6 .

Pharmaceutical Applications

Due to its diverse biological activities, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is being investigated for potential use in drug formulation. Its antibacterial and antifungal properties make it a candidate for developing new therapeutic agents aimed at treating infections and inflammatory diseases .

Case Studies

  • Inhibition of Monoamine Oxidases : A study focused on the inhibition of monoamine oxidases by coumarin derivatives, including ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, showing promising results in modulating neurotransmitter levels .
  • Antiproliferative Effects : Research demonstrated that halogenated coumarin derivatives exhibit antiproliferative effects against various tumor cell lines, establishing a foundation for further exploration of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate's role in cancer therapy .

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the chromene ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate shares structural similarities with other halogenated coumarins, such as ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (I) and ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate (II). Density functional theory (DFT) and Hartree-Fock (HF) calculations reveal that the bromo and chloro derivatives are isostructural, with nearly identical bond lengths and angles. However, the larger atomic radius and lower electronegativity of bromine (compared to chlorine or fluorine) result in longer C–X bonds (C–Br: ~1.89 Å vs. C–Cl: ~1.76 Å) and subtle differences in molecular electrostatic potentials . Crystallographic studies further indicate that the bromo derivative forms distinct intermolecular interactions, including halogen bonding (C–Br···O) and π-stacking, which influence its packing efficiency and stability in the solid state .

Spectroscopic Characteristics

  • IR Spectroscopy : The ester carbonyl (C=O) stretching vibration for the bromo derivative appears at ~1743 cm⁻¹ , slightly redshifted compared to the chloro analog (~1753 cm⁻¹ ) due to bromine’s electron-withdrawing inductive effect .
  • NMR Spectroscopy : The ¹H NMR spectrum of the bromo compound displays characteristic aromatic proton signals at δ 7.70–7.78 ppm (H-5 and H-7) and a singlet for the coumarin C-4 proton at δ 8.44 ppm . In contrast, the chloro derivative shows upfield shifts for aromatic protons (e.g., H-5 at δ 7.61–7.54 ppm ), reflecting differences in electronic environments .
  • 13C NMR : The carbonyl carbon (C-2) resonates at δ 161.7 ppm for the bromo compound, compared to δ 162.81 ppm for the fluoro analog, highlighting halogen-dependent deshielding effects .

Biologische Aktivität

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-90-8) is a compound belonging to the chromene class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉BrO₄
  • Molecular Weight : 297.10 g/mol
  • Physical State : Solid at room temperature
  • Storage : Should be stored in a sealed container at room temperature away from light.

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate primarily targets the FtsZ protein , a key player in bacterial cell division. By inhibiting FtsZ, the compound disrupts the normal cell division process, leading to cell cycle arrest. This mechanism positions it as a potential antibacterial agent.

  • Enzyme Interaction :
    • Inhibits cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), affecting drug metabolism.
    • Modulates oxidative stress response pathways and apoptosis-related gene expression.
  • Cellular Effects :
    • Influences various cellular processes such as signaling pathways and metabolism.
    • Exhibits notable effects on cell viability and apoptosis in cancer cell lines.

Antiproliferative Effects

Research indicates that ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (μM)Apoptosis Induction (%)
TPC-1 (Thyroid)2034
MCF-7 (Breast)1530
HeLa (Cervical)2528

In a study comparing its effects with other halogenated coumarins, this compound demonstrated superior apoptotic activity in TPC-1 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has also shown antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Escherichia coli50
Staphylococcus aureus30
Pseudomonas aeruginosa40

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Activity :
    A study conducted on various halogenated coumarins revealed that ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate significantly inhibited the proliferation of cancer cells while sparing normal cells, highlighting its selective cytotoxicity .
  • Oxidative Stress Modulation :
    The compound has been linked to the activation of the Keap1/Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This mechanism may enhance cellular resilience and contribute to its anticancer effects .
  • Structure–Activity Relationship (SAR) :
    Investigations into SAR have shown that the presence of the bromine atom enhances biological activity compared to other analogs such as chloro or hydroxy derivatives. This unique substitution pattern is believed to influence both reactivity and interaction with biological targets .

Q & A

Basic Synthesis and Characterization

Q1. What are the standard synthetic routes for ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, and how is its purity validated? Methodological Answer: The compound is typically synthesized via cyclocondensation of 6-bromosalicylaldehyde with ethyl acetoacetate under acidic catalysis (e.g., H₂SO₄ or piperidine). Post-synthesis, purity is assessed using HPLC (C18 column, methanol/water mobile phase) and melting point determination (literature range: 198–199.5°C). Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure? Methodological Answer:

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), ester methyl group (δ 1.3–1.4 ppm, triplet), and methylene (δ 4.3–4.5 ppm, quartet) are diagnostic.
  • ¹³C NMR : Confirms carbonyl (C=O, δ 160–170 ppm) and brominated aromatic carbons (δ 115–130 ppm).
  • IR : Strong absorbance at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromene lactone) .

Structural and Computational Analysis

Q3. How does X-ray crystallography resolve ambiguities in the molecular geometry of this compound? Methodological Answer: Single-crystal X-ray diffraction reveals planarity of the chromene ring and Br···O halogen bonding (distance ~3.2 Å). For analogous structures, mean C–C bond lengths are 1.40 Å, with R factors <0.05, ensuring structural accuracy. Data collection at 135 K minimizes thermal motion artifacts .

Q4. Can DFT calculations predict reactivity trends for bromine substitution in this scaffold? Methodological Answer: Yes. B3LYP/6-311G(d,p) calculations identify electron density distribution, showing bromine’s para-directing effects. Fukui indices highlight C-6 as electrophilic, guiding functionalization strategies (e.g., Suzuki coupling at C-6) .

Advanced Synthetic Challenges

Q5. How can competing side reactions (e.g., ester hydrolysis or debromination) be mitigated during synthesis? Methodological Answer:

  • Use anhydrous conditions (e.g., molecular sieves) to prevent ester hydrolysis.
  • Avoid strong bases; instead, employ mild brominating agents (NBS in DMF at 0°C) to suppress debromination.
  • Monitor reaction progress via LC-MS to detect intermediates .

Q6. What strategies improve regioselectivity in bromination of the chromene core? Methodological Answer: Lewis acids (e.g., FeCl₃) direct bromination to electron-rich positions. Computational modeling (e.g., Molecular Electrostatic Potential maps) predicts preferred sites, validated by NOESY correlations in NMR .

Mechanistic and Kinetic Studies

Q7. What is the kinetic profile of the cyclocondensation reaction forming the chromene ring? Methodological Answer: Pseudo-first-order kinetics are observed under excess ethyl acetoacetate. Activation energy (Eₐ) is determined via Arrhenius plots (typical Eₐ ~50 kJ/mol). Rate-limiting steps involve keto-enol tautomerization, confirmed by deuterium isotope effects .

Q8. How do solvent polarity and temperature influence reaction outcomes? Methodological Answer: Polar aprotic solvents (DMF, DMSO) accelerate cyclization by stabilizing intermediates (ΔG‡ reduced by ~10 kJ/mol). Optimal yields (~75%) occur at 80–100°C; higher temperatures promote side reactions (e.g., decarboxylation) .

Analytical and Data Contradictions

Q9. How are discrepancies between experimental and theoretical NMR chemical shifts resolved? Methodological Answer: GIAO (Gauge-Independent Atomic Orbital) calculations with implicit solvent models (e.g., PCM for DMSO) correct for solvent-induced shifts. Deviations >0.5 ppm suggest conformational flexibility or hydrogen bonding, addressed by variable-temperature NMR .

Q10. What causes batch-to-batch variability in melting points, and how is it addressed? Methodological Answer: Impurities (e.g., unreacted salicylaldehyde) lower melting points. Recrystallization from ethanol/water (7:3 v/v) followed by column chromatography (SiO₂, hexane/ethyl acetate) ensures >98% purity .

Advanced Applications in Research

Q11. How does the bromine substituent enhance this compound’s utility in photoactive materials? Methodological Answer: Bromine increases spin-orbit coupling, improving intersystem crossing efficiency for triplet-state emission. Fluorescence quantum yields (ΦF ~0.4) are measured via integrating sphere methods, with applications in OLEDs .

Q12. What bioactivity screening protocols are used to evaluate its potential as a kinase inhibitor? Methodological Answer: In vitro assays (e.g., ADP-Glo™ Kinase Assay) test inhibition of EGFR or VEGFR2. IC₅₀ values are derived from dose-response curves (10 nM–100 µM), with molecular docking (AutoDock Vina) validating binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-3-coumarincarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-3-coumarincarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.